2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid
Overview
Description
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid is a chemical compound with potential therapeutic and industrial applications. It is characterized by the presence of both hydroxyl and carboxyl functional groups, which contribute to its reactivity and versatility in various chemical processes.
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid are bacterial receptors . This compound has been synthesized and characterized for its potential antimicrobial activity .
Mode of Action
The compound interacts with its bacterial targets, exhibiting antimicrobial action against all tested microbes except Candidas albicans isolate . The interaction is likely due to the compound’s structure and properties, which allow it to bind to bacterial receptors and inhibit their function .
Biochemical Pathways
The compound’s antimicrobial action suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . This is evidenced by the observed zones of inhibition when the compound is applied to bacterial cultures .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature can affect the compound’s antimicrobial activity, as bacterial cultures are typically incubated at 37 °C for 24 hours to observe the compound’s effects . Other factors, such as pH and presence of other substances, could also potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid typically involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-hydroxymethylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-keto-5-(2-ketomethylphenyl)nicotinic acid.
Reduction: Formation of 2-amino-5-(2-hydroxymethylphenyl)nicotinic acid.
Substitution: Formation of 2-alkoxy-5-(2-alkoxymethylphenyl)nicotinic acid.
Scientific Research Applications
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylnicotinic acid
- 2-Hydroxy-5-(2-methylphenyl)nicotinic acid
- 2-Hydroxy-5-(2-aminomethylphenyl)nicotinic acid
Uniqueness
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid is unique due to the presence of both hydroxyl and carboxyl groups, which enhance its reactivity and versatility. The hydroxymethylphenyl substituent also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-6,15H,7H2,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMTWFHNWNCWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687095 | |
Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-97-2 | |
Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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